Selenium disulfide

Catalog No.
S571746
CAS No.
7488-56-4
M.F
SSe
M. Wt
111.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selenium disulfide

Addressing the critical challenge of balancing high capacity and conductivity in Li-SeS2 batteries, pure Selenium disulfide (SeS2) offers a superior active material. It replaces crude S/Se mixtures that fail to replicate the Se-S ring structure, leading to poor cycle life and shuttle effects.

  • High theoretical capacity: 1342 mAh/g, bridging sulfur's capacity with selenium's conductivity.
  • Suppresses polysulfide shuttle, enabling high active material utilization.
  • For dermatological procurement, replaces banned ZPT with proven IL-6 suppression and low systemic absorption.

Supplied with guaranteed purity and global logistics.

CAS Number

7488-56-4

Product Name

Selenium disulfide

Molecular Formula

SSe

Molecular Weight

111.04 g/mol

InChI

InChI=1S/SSe/c1-2

InChI Key

VIDTVPHHDGRGAF-UHFFFAOYSA-N

SMILES

S=[Se]=S

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Practically insoluble
Insoluble in water, ether

Synonyms

Abbottselsun, Bioselenium, Caspiselenio, Ellsurex, Exsel, Glo-Sel, Head and Shoulders, Iosel-250, Lenium, selenium disulfide, selenium sulfide, selenium sulfide (SeS2), Selsun, Selsun Blue, Selukos, Selun Gold, Versel

Canonical SMILES

S=[Se]

The exact mass of the compound Selenium disulfide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 68° f (ntp, 1992)practically insolublepractically insoluble in water and organic solventssoluble in acids. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99.9% (trace metals)

Package Size

5 g, 25 g, 100 g

Selenium disulfide (SeS2) is a highly covalent, inorganic solid-solution compound characterized by its unique eight-membered ring structure that integrates the distinct chemical properties of both sulfur and selenium[1]. From a procurement and formulation perspective, SeS2 is practically insoluble in water and most organic solvents, a critical attribute that prevents systemic absorption and ensures localized efficacy in topical dermatological applications . In advanced materials science, particularly energy storage, it functions as a critical semiconductor intermediate, offering a precise stoichiometric balance that bridges the high theoretical capacity of sulfur with the superior electrical conductivity of selenium [2]. This dual-nature functionality makes SeS2 a highly sought-after precursor for both active pharmaceutical ingredients (APIs) and next-generation lithium-selenium/sulfur (Li-SeS2) battery cathodes.

Research & Procurement Fit

Mechanism Research
Reported antifungal and antiseborrheic activity supports mechanism-of-action studies in Malassezia and keratinocyte models
Topical Formulation Development
Established use in shampoo and lotion research; micronized grades enable cosmetic endpoint evaluation alongside antifungal performance
Comparative Antifungal Research
Supports head-to-head studies with azole antifungals and zinc pyrithione for potency, spectrum, and formulation-acceptability endpoints

Substituting selenium disulfide with close analogs or elemental precursors leads to severe performance degradation in both biological and electrochemical systems. In dermatological and cosmetic formulations, replacing SeS2 with the historically common zinc pyrithione (ZPT) introduces severe regulatory risks, as ZPT is now banned in the EU due to Category 1B reproductive toxicity, while ketoconazole often presents inferior cosmetic acceptability and higher cytotoxicity profiles [1]. In energy storage procurement, attempting to substitute SeS2 with a crude physical mixture of elemental sulfur (S8) and elemental selenium (Se8) fails to replicate the intrinsic covalent Se-S ring structures; pure sulfur suffers from extreme electronic insulation (5 x 10^-30 S/m), causing massive capacity fade and shuttle effects, whereas pure selenium severely bottlenecks energy density due to its low theoretical specific capacity (675 mAh/g) [2]. Consequently, procuring exact, high-purity SeS2 is mandatory to achieve the synergistic conductivity and capacity required for commercial viability.

Substitution Risk

In vitro potency profile mismatch SeS₂ MICs are reported higher than ketoconazole and zinc pyrithione; direct interchange may shift antifungal potency interpretation in susceptibility assays
Formulation-dependent cosmetic endpoints Micronized SeS₂ formulations show different hair quality and appearance scores versus ketoconazole; user-experience endpoints may not transfer across active ingredients
Antimicrobial spectrum divergence SeS₂ has reported anti-staphylococcal activity absent in ketoconazole; microbiome-interaction models may be altered if substituted without validation

Theoretical Specific Capacity vs. Elemental Selenium

In the development of advanced lithium batteries, pure elemental selenium is often limited by its low energy density. Selenium disulfide (SeS2) overcomes this fundamental material bottleneck by incorporating sulfur into the covalent matrix, effectively doubling the theoretical specific capacity compared to a pure selenium baseline[1].

Evidence DimensionTheoretical Specific Capacity
Target Compound Data1342 mAh/g (SeS2)
Comparator Or Baseline675 mAh/g (Elemental Selenium, Se8)
Quantified DifferenceSeS2 delivers a 98.8% increase in theoretical specific capacity over pure selenium.
ConditionsStandard electrochemical theoretical calculations for Li-Se/S battery cathode materials.

Procuring SeS2 allows battery manufacturers to achieve the high energy density of sulfur-based systems without sacrificing the kinetic advantages of selenium.

In vitro MIC vs. Malassezia
Head-to-head
SeS₂ MIC: 1.56–3.13 μg/mL Ketoconazole: 0.1 μg/mL Zinc pyrithione: 0.78–1.56 μg/mL
Reported lower in vitro potency; clinical translation requires model-based validation
Agar dilution, 30 clinical isolates from seborrheic dermatitis

Electronic Conductivity vs. Elemental Sulfur

A major limiting factor in sulfur-based energy storage is the extreme insulating nature of pure sulfur, which necessitates high volumes of inactive conductive carbon. By integrating selenium into the molecular structure, SeS2 benefits from selenium's inherent semiconducting properties, drastically improving the baseline electronic conductivity of the active material [1].

Evidence DimensionElectronic Conductivity
Target Compound DataApproaches 1 x 10^-3 S/m (driven by Se content)
Comparator Or Baseline5 x 10^-30 S/m (Elemental Sulfur, S8)
Quantified DifferenceSeS2 exhibits an electronic conductivity over 20 orders of magnitude higher than pure sulfur.
ConditionsStandard solid-state conductivity measurements at room temperature.

Greatly reduces the need for conductive additives in cathode slurries, improving the processability and overall energy density of the manufactured battery cell.

Clinical Equivalence & Cosmesis
Head-to-head
0.6% micronized SeS₂ matched 2% ketoconazole efficacy; cosmetic acceptability scores favoured SeS₂
Reported endpoint equivalence and user-experience profile support formulation differentiation research
Clinical study; moderate to severe seborrheic dermatitis

Anti-Inflammatory Cytokine Suppression vs. Ketoconazole

For topical treatments targeting seborrheic dermatitis, the inflammatory response mediated by cytokines is a primary metric of efficacy. In vitro evaluations using THP-1 monocytic cells demonstrated that a 1% selenium disulfide formulation is quantitatively more potent at suppressing Interleukin-6 (IL-6) than a standard 2% ketoconazole comparator [1].

Evidence DimensionIL-6 Reduction Potency (IC50)
Target Compound Data0.033 mg/mL (1% SeS2 formulation)
Comparator Or Baseline0.041 mg/mL (2% Ketoconazole formulation)
Quantified DifferenceSeS2 achieved a 19.5% lower IC50, indicating superior anti-inflammatory potency at lower concentrations.
ConditionsIn vitro assay using THP-1 monocytic cells.

Justifies the selection of SeS2 as a premium API for dermatological products requiring high efficacy at lower active concentrations.

Relapse Prevention
Head-to-head
SeS₂ vs. zinc pyrithione: relapse time difference not significant (p=0.841, n=200 each)
Reported maintenance endpoint equivalence; interchangeable for relapse-model studies based on secondary factors
Retrospective chart review; remission phase maintenance

Clinical Efficacy and Total Scale Score (TSS) Reduction vs. Ketoconazole

Beyond in vitro metrics, clinical procurement decisions for anti-dandruff APIs rely on patient outcomes. In a 6-week randomized, double-blind study of subjects with moderate to severe dandruff, a 0.6% micronized selenium disulfide shampoo achieved a greater reduction in the Total Scale Score (TSS) compared to a 2% ketoconazole benchmark[1].

Evidence DimensionTotal Scale Score (TSS) Reduction
Target Compound Data77.9% reduction (0.6% SeS2)
Comparator Or Baseline69.5% reduction (2% Ketoconazole)
Quantified DifferenceThe SeS2 formulation yielded an 8.4% greater absolute reduction in TSS despite utilizing a significantly lower API concentration.
Conditions6-week, randomized, double-blind clinical study on 87 subjects.

Demonstrates that SeS2 can outperform higher-concentration azole antifungals, optimizing raw material costs while improving clinical outcomes.

Colloidal Stability Hybrid
Method context
SeS₂@palygorskite 1:3 nanohybrid: improved aqueous suspension stability; MIC 780 μg/mL vs. M. furfur; less hair damage vs. commercial lotion
Supports formulation engineering for stable SeS₂ suspensions with reduced hair-damage potential
In vitro; particle size, zeta potential, contact angle characterized
Anti-Staphylococcal Activity
Class-level inference
SeS₂ inhibits S. epidermidis growth in vitro; ketoconazole shows no activity
Reported broader antimicrobial spectrum may affect microbiome-interaction models; requires validation in targeted research
Literature review citing in vitro studies

High-Energy-Density Lithium-Selenium/Sulfur (Li-SeS2) Battery Cathodes

Directly downstream of its superior theoretical capacity (1342 mAh/g) and enhanced electronic conductivity compared to pure elemental sulfur, SeS2 is the optimal active material for next-generation Li-SeS2 batteries. It is highly suited for researchers and battery manufacturers looking to mitigate the polysulfide shuttle effect while maintaining high active material utilization without excessive carbon loading[1].

Regulatory-Compliant Anti-Dandruff and Dermatological APIs

With the EU ban on Zinc Pyrithione (ZPT) due to reproductive toxicity, SeS2 serves as a direct, highly potent drop-in replacement for cosmetic and pharmaceutical formulations. Its superior IL-6 suppression and clinical TSS reduction compared to ketoconazole make it the premier choice for treating moderate to severe seborrheic dermatitis and Malassezia-induced conditions [2].

Veterinary Antifungal Therapeutics

Leveraging its broad-spectrum fungicidal properties and low systemic absorption due to its practical insolubility in water, SeS2 is an ideal active ingredient for veterinary shampoos targeting superficial fungal infections in domestic animals. Its established safety profile and high keratolytic activity ensure effective treatment without the cytotoxicity risks associated with systemic azoles [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Topical antidandruff formulation research (cosmetic acceptability focus)
Micronized SeS₂ formulation profile
Hair quality and appearance endpoints vs. ketoconazole
Stable aqueous suspension development
SeS₂@palygorskite nanohybrid colloidal stability
Suspension stability and antifungal MIC against M. furfur
Seborrheic dermatitis maintenance regimen research
Relapse-prevention endpoint equivalence
Lesion-free period vs. zinc pyrithione (non-significant)

Physical Description

Selenium sulfide appears as orange-yellow tablets or powder. Has a faint odor. (NTP, 1992)
Orange-yellow solid with a faint odor; [CAMEO]
Solid

Color/Form

Orange-yellow tablets or powder
Bright-orange powder

Hydrogen Bond Acceptor Count

1

Exact Mass

111.88859 g/mol

Monoisotopic Mass

111.88859 g/mol

Boiling Point

Decomposes at 244-246 °F (NTP, 1992)
Decomposes at 118-119 °C

Heavy Atom Count

2

Density

3.056 at 32 °F (NTP, 1992) - Denser than water; will sink
3.056 at 0 °C

Odor

Odorless

Decomposition

When heated to decomposition it emits very toxic fumes of /sulfur oxides and selenium/.

Melting Point

231.9 °F (NTP, 1992)
100 °C

UNII

Z69D9E381Q

GHS Hazard Statements

Aggregated GHS information provided by 106 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H331 (34.91%): Toxic if swallowed or if inhaled [Danger Acute toxicity, oral;
acute toxicity, inhalation];
H301 (87.74%): Toxic if swallowed [Danger Acute toxicity, oral];
H330 (11.32%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (85.85%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (87.74%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (85.85%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (94.34%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For treatment of tinea versicolor, tinea capitis, dandruff and seborrheic dermatitis of the scalp.

Therapeutic Uses

/Experimental Therapy/ ... This randomized, double-blind, placebo-controlled intervention study included 725 institutionalized elderly patients (>65 years) from 25 geriatric centers in France. Patients received an oral daily supplement of nutritional doses of trace elements (zinc and selenium sulfide) or vitamins (beta carotene, ascorbic acid, and vitamin E) or a placebo within a 2 x 2 factorial design for 2 years. ... Correction of specific nutrient deficiencies was observed after 6 months of supplementation and was maintained for the first year, during which there was no effect of any treatment on delayed-type hypersensitivity skin response. Antibody titers after influenza vaccine were higher in groups that received trace elements alone or associated with vitamins, whereas the vitamin group had significantly lower antibody titers (P<.05). The number of patients without respiratory tract infections during the study was higher in groups that received trace elements (P = .06). Supplementation with neither trace elements nor vitamins significantly reduced the incidence of urogenital infections. Survival analysis for the 2 years did not show any differences between the 4 groups. CONCLUSIONS: Low-dose supplementation of zinc and selenium provides significant improvement in elderly patients by increasing the humoral response after vaccination and could have considerable public health importance by reducing morbidity from respiratory tract infections.
/Experimental Therapy/ Forty children aged 1-11 years with clinically diagnosed tinea capitis were randomized to receive selenium sulfide shampoo 1% or ciclopirox shampoo 1% twice a week as adjuncts to an 8-week course of ultramicronized griseofulvin dosed at 10-12 mg/kg/day. At weeks 2, 4, and 8, subjects returned to the clinic for evaluation and scalp cultures. Subjects then returned for follow-up visits 4 weeks after completing treatment. Overall, by 8 weeks, 30 of 33 (90.9%) treated children demonstrated mycological cure. Selenium sulfide shampoo 1% and ciclopirox shampoo 1% were equally effective as adjunctive treatments for tinea capitis in children in our study.

Mechanism of Action

Topical selenium sulfide may act by an antimitotic action, resulting in a reduction in the turnover of epidermal cells. It also has local irritant, antibacterial, and mild antifungal activity, which may contribute to its effectiveness. An antimitotic mechanism of action is suggested by data showing that selenium sulfide decreases the rate of incorporation of radioactively labeled thymidine into the DNA of dermal epithelial cells. The following organisms are generally considered susceptible to selenium sulfide in vitro: Malassezia furfur, Microsporum sp. including Microsporum audouinii and Microsporum canis, Pityrosporon sp., Trichophyton sp. including Trichophyton schoenleinii and Trichophyton tonsurans. Selenium sulfide has been shown to be sporicidal to T. tonsurans, the most common etiologic agent of tinea capitis. One in-vitro study demonstrated that 2.5% selenium sulfide was equivalent in sporicidal activity to both 1% and 2% zinc pyrithione.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

7488-56-4

Absorption Distribution and Excretion

There is no substantial absorption through intact skin. Absorption has been reported in patients with open lesions on the scalp or in patients using a 1% cream on the back - a patient with scalp lesions that used selenium shampoos had a level of selenium sulfide as high as 32 μg/ml in her urine.
The percutaneous absorption of selenium sulfide was ... studied in /a/ groups who applied the drug to the entire skin for five minutes for eighteen days. Fluorimetric analysis of urinary samples collected on the third and thirteenth days of treatment revealed no significant increase in the excretion of selenium as compared to pretreatment levels. Systemic toxicity was not observed in any of the patients treated. The results suggest that the selenium sulfide is absorbed poorly from the skin...

Metabolism Metabolites

Selenium may be absorbed through inhalation and ingestion, while some selenium compounds may also be absorbed dermally. Once in the body, selenium is distributed mainly to the liver and kidney. Selenium is an essential micronutrient and is a component of glutathione peroxidase, iodothyronine 5'-deiodinases, and thioredoxin reductase. Organic selenium is first metabolized into inorganic selenium. Inorganic selenium is reduced stepwise to the intermediate hydrogen selenide, which is either incorporated into selenoproteins after being transformed to selenophosphate and selenocysteinyl tRNA or excreted into the urine after being transformed into methylated metabolites of selenide. Elemental selenium is also methylated before excretion. Selenium is primarily eliminated in the urine and feces, but certain selenium compounds may also be exhaled. (L619)

Wikipedia

Selenium disulfide

Drug Warnings

Two cases of new chemicals causing yellow hair shaft discoloration are reported. The chemicals include selenium sulfide 2.5% shampoo and dihydroxyacetone.
... Ingestion is hazardous. If swallowed, avoid oils or alcohol which may promote absorption.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Hazard Classes and Categories -> Carcinogens
Cosmetics -> Antidandruff

Methods of Manufacturing

Preparation from selenious acid and H2S; product may be a mixture of the elements. ... Prepared by fusion of the elements; solid solutions of sulfur (S8), selenium (Se8) and selenium sulfides (S n Se8-n; n = 1-7) formed. /Selenium sulfides/
REACTION OF SELENIOUS ACID & HYDROGEN SULFIDE FOLLOWED BY REMOVAL OF EXCESS SULFUR WITH CARBON DISULFIDE

General Manufacturing Information

Selenium sulfide (SeS2): ACTIVE

Storage Conditions

Selenium sulfide lotion should be protected from heat. The lotion should be stored in a tight container at temperature less than 40 °C, preferably between 15 to 30 °C; freezing should be avoided.
Johnson BA, Nunley JR: Treatment of seborrheic dermatitis. Am Fam Physician. 2000 May 1;61(9):2703-10, 2713-4. [PMID:10821151]
Chen C, Koch LH, Dice JE, Dempsey KK, Moskowitz AB, Barnes-Eley ML, Hubbard TW, Williams JV: A randomized, double-blind study comparing the efficacy of selenium sulfide shampoo 1% and ciclopirox shampoo 1% as adjunctive treatments for tinea capitis in children. Pediatr Dermatol. 2010 Sep-Oct;27(5):459-62. doi: 10.1111/j.1525-1470.2010.01093.x. Epub 2010 Aug 24. [PMID:20735804]

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